N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (hereafter referred to as Compound A) is a structurally complex phosphorus-containing heterocyclic compound. Its molecular formula is C₃₈H₃₄NO₄P, with a molecular weight of 599.7 g/mol (exact mass: 599.2225) . The compound features a pentacyclic scaffold fused with a dioxaphosphorinane ring, substituted with two (1S)-1-(4-methoxyphenyl)ethyl groups at the phosphorus center. The stereochemistry of the substituents (S-configuration) and the para-methoxy groups on the phenyl rings are critical to its electronic and steric properties.
Properties
IUPAC Name |
N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34NO4P/c1-25(27-13-19-31(40-3)20-14-27)39(26(2)28-15-21-32(41-4)22-16-28)44-42-35-23-17-29-9-5-7-11-33(29)37(35)38-34-12-8-6-10-30(34)18-24-36(38)43-44/h5-26H,1-4H3/t25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZONQGCZSGKCCW-UIOOFZCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N(C(C)C2=CC=C(C=C2)OC)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)N([C@@H](C)C2=CC=C(C=C2)OC)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound with significant potential in biological applications. Its molecular formula is C38H34NO4P and it has a molecular weight of approximately 599.7 g/mol . This compound features a unique phosphapentacyclo structure combined with methoxyphenyl groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The phosphorous atom in its structure may facilitate the formation of complexes with metal ions or other biomolecules, influencing biochemical pathways and cellular responses .
Pharmacological Effects
Research indicates that compounds similar to N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa have exhibited various pharmacological effects including:
- Antitumor Activity : Some studies have shown that related phosphoramidite ligands can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals and reduce oxidative stress in cells .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
Case Studies and Research Findings
Case Study 1: Antitumor Activity Assessment
In a study evaluating the antitumor effects of similar phosphapentacyclo compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells), researchers observed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study 2: Enzyme Interaction Studies
Another investigation focused on the interaction of this compound with specific kinases involved in signaling pathways associated with cancer progression. Using molecular docking simulations and enzyme activity assays, it was found that the compound could effectively bind to the ATP-binding site of these kinases, leading to decreased phosphorylation of downstream targets involved in cell proliferation.
Comparative Analysis
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Table 1: Key Structural Analogues of Compound A
Key Findings :
- Stereochemistry : Compound C, the enantiomer of Compound A, shows divergent chiral recognition in protein-ligand docking studies, with a 30% lower predicted binding score to ROCK1 kinase .
- Electronic Effects : Compound D, lacking methoxy groups, demonstrates reduced solubility in polar solvents (e.g., logP = 4.2 vs. 3.8 for Compound A) and diminished alkylating activity due to the absence of electron-donating methoxy substituents .
Reactivity and Stability
Phosphorus-containing analogues like Compound A are compared to classical alkylating agents such as phosphoramide mustard (PM), a cyclophosphamide metabolite. PM undergoes rapid hydrolysis (t₁/₂ = 8 min at pH 7.4) to form aziridinium intermediates, which alkylate DNA . In contrast, Compound A’s rigid pentacyclic scaffold stabilizes the phosphorus center, reducing hydrolysis rates (predicted t₁/₂ > 24 h at physiological pH) .
Table 2: Reactivity Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
